molecular formula C8H7F2NO2 B13025262 Methyl 3,5-difluoropyridine-2-acetate

Methyl 3,5-difluoropyridine-2-acetate

Cat. No.: B13025262
M. Wt: 187.14 g/mol
InChI Key: UXHJOMDEBFWDFE-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoropyridine-2-acetate is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring of pyridine can significantly alter its reactivity and interactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-difluoropyridine-2-acetate typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of a solvent like acetonitrile and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoropyridine-2-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 3,5-difluoropyridine-2-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-difluoropyridine-2-acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-difluoropyridine-2-acetate is unique due to its specific substitution pattern and the presence of both fluorine atoms and an ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

methyl 2-(3,5-difluoropyridin-2-yl)acetate

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3

InChI Key

UXHJOMDEBFWDFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)F)F

Origin of Product

United States

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